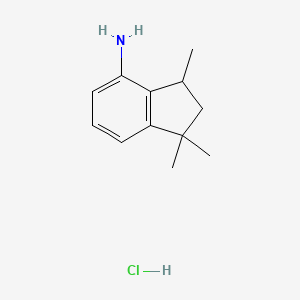

1,1,3-Trimethyl-indan-4-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,3-trimethyl-2,3-dihydroinden-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9;/h4-6,8H,7,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYWULNEUSYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616291-21-4 | |

| Record name | 2,3-Dihydro-1,1,3-trimethyl-1H-inden-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,1,3-Trimethyl-indan-4-ylamine hydrochloride" IUPAC name and CAS number

An In-Depth Technical Guide to 1,1,3-Trimethyl-indan-4-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. This document details its chemical identity, physicochemical properties, synthesis methodologies, primary applications, and essential safety protocols. The guide is structured to deliver field-proven insights and actionable protocols, grounded in authoritative references, to support researchers and development professionals in its handling and application.

Chemical Identity and Nomenclature

This compound is the hydrochloride salt of the parent amine, 1,1,3-trimethyl-2,3-dihydroinden-4-amine. Understanding the distinction between the free amine and its salt is critical for procedural accuracy in synthesis and formulation.

-

IUPAC Name: 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine hydrochloride

-

Molecular Formula: C₁₂H₁₈ClN[1]

-

Molecular Weight: 211.73 g/mol [1]

Synonyms:

For the parent free amine (1,1,3-Trimethylindan-4-amine):

Physicochemical Properties

A summary of the key physical and chemical properties for both the hydrochloride salt and the parent amine is presented below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | This compound | 1,1,3-Trimethyl-indan-4-ylamine (Free Amine) | Reference |

| Melting Point | 228 to 229°C | Not specified | [1] |

| Appearance | Crystalline solid | Light brown liquid/pale yellow oil | [1][6] |

| Boiling Point | Not applicable (decomposes) | 264.4°C at 101.33 kPa | [3] |

| Density | Not specified | 0.98 g/cm³ at 20°C | [3] |

| LogP | Not specified | 3.63 | [3] |

| Hydrogen Bond Donor | Not specified | 1 | [3][4] |

| Hydrogen Bond Acceptor | Not specified | 1 | [3][4] |

Synthesis and Manufacturing Insights

The synthesis of 1,1,3-trimethyl-indan-4-ylamine and its subsequent conversion to the hydrochloride salt involves a multi-step process, often starting from tetrahydroquinoline derivatives. The acid-catalyzed rearrangement is a pivotal step in forming the indane core.

Synthesis of the Parent Amine: 1,1,3-Trimethyl-indan-4-amine

A common industrial method involves the acid-catalyzed rearrangement of 1-acyl-trialkyl-3,4-dihydro-1H-quinolines.[6] This process is advantageous as it minimizes liquid waste compared to older methods that utilized large excesses of sulfuric acid.[6] The use of anhydrous hydrogen fluoride (HF) is a key feature, with the excess HF being recoverable, which improves the process economy and environmental footprint.[6] The reaction is typically conducted at temperatures ranging from 0°C to 30°C.[6] Following the rearrangement, the intermediate is hydrolyzed by heating with water to yield the final 1,1,3-trimethyl-indan-4-amine.[6]

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared from the crude free amine. This step serves as both a salt formation and a purification process, leveraging the differential solubility of the salt to isolate it from impurities.

Applications in Agrochemicals

The primary documented application of 1,1,3-trimethyl-indan-4-ylamine is as a crucial reagent in the synthesis of advanced fungicides.[3][7] Specifically, it is a building block for a class of fungicides known as (difluoromethylnicotinic)indanyl carboxamides.[7]

A prominent example is its use in the production of Fluindapyr , a succinate dehydrogenase inhibitor (SDHI) fungicide.[8] SDHI fungicides are vital in modern crop protection as they inhibit mitochondrial respiration in pathogenic fungi, providing broad-spectrum disease control.[8] The specific structure of the trimethyl-indanyl moiety is critical to the molecule's efficacy and binding at the target site.[8]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 1616291-21-4|1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]

- 4. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine - Advanced Biochemicals [advancedbiochemicals.com]

- 6. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 7. 4-Amino-1,1,3-trimethylindane | CymitQuimica [cymitquimica.com]

- 8. Buy 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | 1383809-87-7 [smolecule.com]

An In-depth Technical Guide to 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride

Introduction

1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a synthetically derived organic compound belonging to the substituted aminoindane class. While its primary documented application lies in the agrochemical sector as a key intermediate for potent fungicides, its structural motif—the aminoindane scaffold—is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Aminoindane derivatives have a rich history of interacting with biological systems, most notably as central nervous system (CNS) stimulants and as frameworks for a variety of therapeutic agents.[2][3]

This guide provides a comprehensive technical overview of this compound, consolidating information on its chemical and physical properties, established synthesis protocols, and potential applications. It is intended for an audience of researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for either current applications or future research endeavors. We will delve into the causality behind synthetic strategies and propose robust analytical methodologies, grounding all claims in authoritative sources.

Chemical and Physical Properties

The hydrochloride salt form of 1,1,3-trimethyl-indan-4-ylamine offers improved handling and solubility characteristics compared to its free amine base. The key physicochemical properties are summarized below. It is crucial to distinguish between the free amine and its hydrochloride salt, as their properties differ significantly.

| Property | Value | Form | Source |

| Molecular Formula | C12H18ClN | Hydrochloride Salt | ChemicalBook[4] |

| C12H17N | Free Amine | PubChem[4] | |

| Molecular Weight | 211.73 g/mol | Hydrochloride Salt | ChemicalBook[4] |

| 175.27 g/mol | Free Amine | PubChem[4] | |

| CAS Number | 1616291-21-4 | Hydrochloride Salt | ChemicalBook[4] |

| 94568-76-0 | Free Amine (Racemic) | PubChem[4] | |

| 125349-37-3 | (R)-Enantiomer | Benchchem[5] | |

| Appearance | Crystalline solid (precipitated) | Hydrochloride Salt | ChemicalBook[4] |

| Light brown liquid | Free Amine | ChemicalBook[4] | |

| Melting Point | 228 to 229°C | Hydrochloride Salt | ChemicalBook[4] |

| Boiling Point | 264.4°C at 101.33 kPa | Free Amine | LookChem[1] |

| Density | 0.98 g/cm³ at 20°C | Free Amine | LookChem[1] |

| Vapor Pressure | 0.2-0.39 Pa at 20-25°C | Free Amine | LookChem[1] |

| LogP (XLogP3-AA) | 3.3 | Free Amine | PubChem[4] |

| Solubility | Soluble in hot water | Hydrochloride Salt | ChemicalBook[4] |

Synthesis and Manufacturing

The synthesis of 1,1,3-trimethyl-indan-4-ylamine is a fascinating example of a strategic molecular rearrangement. The most common industrial approach does not build the indane ring directly but rather generates it via an acid-catalyzed rearrangement of a substituted tetrahydroquinoline precursor.[6] This method is advantageous as it leverages readily available starting materials.

Core Synthesis Pathway: Tetrahydroquinoline Rearrangement

The foundational reaction involves the isomerization of an N-acyl-2,2,4-trimethyltetrahydroquinoline in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen fluoride (HF).[6] The acid catalyzes the cleavage and subsequent intramolecular cyclization to form the thermodynamically stable indane ring system.

Below is a detailed experimental protocol synthesized from patent literature, which outlines the conversion of the free amine base into the final hydrochloride salt.[4]

Experimental Protocol: Formation of the Hydrochloride Salt

-

Initial Setup: In a suitable reaction flask under a nitrogen atmosphere, charge a toluene solution containing crude 1,1,3-trimethyl-indan-4-ylamine (e.g., 158.5 g of a solution with 88.5% purity), additional toluene (41.8 g), and water (18.0 g). The nitrogen atmosphere is critical to prevent oxidation of the amine.

-

Heating: Heat the resulting biphasic mixture to 70°C with stirring.

-

Acidification: Slowly add concentrated hydrochloric acid (36.5 g) to the heated mixture. This is an exothermic neutralization reaction that forms the hydrochloride salt in situ.

-

Reaction Hold: Maintain the mixture at 70°C with vigorous stirring for 1 hour to ensure complete salt formation.

-

Phase Separation: Cease stirring and allow the organic and aqueous phases to separate. The target compound, this compound, will be dissolved in the organic (toluene) phase.

-

Crystallization: Separate the hot organic phase and cool it to 5°C with stirring. The decrease in temperature reduces the solubility of the hydrochloride salt in toluene, causing it to precipitate as crystals.

-

Isolation: Isolate the precipitated crystals by filtration.

-

Purification (Optional Recrystallization): The collected crystals can be further purified by dissolving them in hot water, followed by the addition of an aqueous sodium hydroxide solution to liberate the free amine. The free amine is then extracted with toluene, washed with water, and the solvent is removed under reduced pressure to yield the purified free amine, which can be converted back to the hydrochloride salt if desired.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1,1,3-trimethyl-indan-4-ylamine HCl.

Applications and Biological Context

Established Application: Agrochemical Intermediate

The most well-documented application of 1,1,3-trimethyl-indan-4-ylamine is as a crucial building block in the synthesis of advanced fungicides.[1][7] Specifically, it is used to create (difluoromethylnicotinic)indanyl carboxamides. Research has shown that the chirality of the molecule is important, with the (R)-enantiomer demonstrating more potent fungicidal activity than the (S)-enantiomer.[7] This highlights the compound's role in creating stereospecific agricultural products.

Potential for Drug Development: The Aminoindane Scaffold

For drug development professionals, the true potential of this molecule lies in its aminoindane core structure. This scaffold is privileged in medicinal chemistry, with numerous derivatives exhibiting significant biological activity.

-

CNS Stimulant Properties: Aminoindanes as a class are known to act as central nervous system stimulants.[1] They can function as monoamine releasing agents and/or reuptake inhibitors, affecting the neurotransmission of dopamine, norepinephrine, and serotonin.[1] This mechanism is shared by well-known therapeutic agents and makes the scaffold a compelling starting point for developing novel treatments for neurological or psychiatric disorders.

-

Diverse Pharmacological Activities: Beyond CNS effects, the aminoindane ring has been incorporated into molecules with a wide array of bioactive properties, including:

The specific substitution pattern of 1,1,3-trimethyl-indan-4-ylamine—with its gem-dimethyl group at the 1-position and a methyl group at the 3-position—provides a unique steric and electronic profile that could be exploited to modulate binding to biological targets and fine-tune pharmacological activity.[5]

Toxicology and Safety

Safety information for the hydrochloride salt is not explicitly detailed in the search results. However, the Global Harmonized System (GHS) classification for the free amine base, 1,1,3-trimethylindan-4-amine, provides critical safety guidance.

GHS Hazard Statements for the Free Amine: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H361: Suspected of damaging fertility or the unborn child.

-

H411: Toxic to aquatic life with long lasting effects.

Given these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling either the free amine or its hydrochloride salt. Work should be conducted in a well-ventilated fume hood.

Analytical Methodologies

A robust, validated analytical method is essential for quality control, stability testing, and pharmacokinetic studies. While no specific, validated method for this compound was found, established principles for analyzing amines allow for the development of a suitable protocol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds. However, primary amines like the free base of the title compound can exhibit poor peak shape and tailing on standard GC columns due to their polarity and tendency to interact with active sites on the column and inlet.

-

Causality for Derivatization: To overcome these issues, derivatization is often required. Converting the amine to a less polar, more volatile derivative, such as a carbamate, improves chromatographic performance.[8] Alkyl chloroformate reagents are commonly used for this purpose. The resulting derivative can then be readily analyzed by GC-MS, which provides both high-resolution separation and definitive mass identification.

-

Headspace GC: For analyzing the hydrochloride salt, a headspace GC method could be employed. This would involve dissolving the salt in a high-boiling-point solvent (like DMSO) containing a non-volatile base (like imidazole) to liberate the free amine into the vial's headspace for automated injection.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of non-volatile or thermally labile compounds.

-

Methodology: A reversed-phase HPLC method would be the most logical starting point. The compound possesses a chromophore (the benzene ring), making UV detection a viable option.

-

Column Selection: A C18 or C8 column would be appropriate.

-

Mobile Phase: A typical mobile phase would consist of an acidified aqueous buffer (e.g., phosphate or acetate buffer with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. The acidic conditions ensure the amine is protonated, leading to better peak shape and retention characteristics.

-

Derivatization for Enhanced Sensitivity: For trace-level quantification, pre-column derivatization with a fluorescent tagging agent (e.g., o-phthalaldehyde (OPA) or fluorescamine) can be employed to significantly enhance detection sensitivity with a fluorescence detector.[10][11]

Conclusion

This compound is a valuable chemical entity with a well-defined role in the agrochemical industry and significant, largely untapped potential in the pharmaceutical realm. Its synthesis is achievable through a scalable and understood rearrangement reaction. While its primary application is as a fungicide precursor, its core aminoindane structure represents a promising scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Future research into its specific pharmacological profile is warranted and will be reliant on the development of robust analytical methods as outlined in this guide.

References

- US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.

-

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine . LookChem. [Link]

- WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.

-

Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents . ResearchGate. [Link]

-

Some aminoindane drugs 1-4. | Download Scientific Diagram . ResearchGate. [Link]

-

1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 . PubChem. [Link]

-

(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 . PubChem. [Link]

-

(PDF) Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column . ResearchGate. [Link]

-

7-Fluoro-1,1,3-trimethyl-4-aminoindane | C12H16FN | CID 90019774 . PubChem. [Link]

-

Analysis of Biogenic Amines by GC/FID and GC/MS . VTechWorks - Virginia Tech. [Link]

-

Analysis of Amino Acids by HPLC . Agilent. [Link]

-

HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues . PubMed Central. [Link]

Sources

- 1. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]

- 2. 7-Fluoro-1,1,3-trimethyl-4-aminoindane | C12H16FN | CID 90019774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 125349-37-3 | Benchchem [benchchem.com]

- 6. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 7. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a key organic salt derived from its free amine base, 4-amino-1,1,3-trimethylindane. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical agents. The conversion of the parent amine to its hydrochloride salt is a critical step in drug development, as it often enhances stability, crystallinity, and aqueous solubility, properties that are essential for handling, formulation, and bioavailability.

This guide provides an in-depth analysis of the physical and chemical properties of this compound. We will explore its structural characteristics, physicochemical parameters, and core reactivity. Furthermore, this document details validated protocols for its synthesis, purification, and analytical characterization, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and accuracy for researchers and developers.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is the acid salt of the corresponding primary aromatic amine. The structure features a bicyclic indane core, substituted with three methyl groups—two at the C1 position (gem-dimethyl) and one at the C3 position—and an amine group at the C4 position of the benzene ring. The presence of a chiral center at the C3 position means the compound can exist as a racemic mixture or as individual enantiomers (R or S). The hydrochloride form exists as an ammonium chloride salt.

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value (Free Amine) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-aminium chloride | [1] |

| CAS Number | 94568-76-0 | 1616291-21-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₈ClN | [1][2][3] |

| Molecular Weight | 175.27 g/mol | 211.73 g/mol | [1][2][3] |

| Canonical SMILES | CC1CC(C2=C1C(=CC=C2)N)(C)C | CC1CC(C2=C1C(=CC=C2)[NH3+])(C)C.[Cl-] | [1] |

| InChIKey | KYWYAWFSWFSPAY-UHFFFAOYSA-N | N/A | [1][3] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing purification, formulation, and analytical protocols.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Notes and Context | Source |

| Appearance | Crystalline solid | The free amine is a light brown liquid. The salt form enhances crystallinity. | [2] |

| Melting Point | 228 - 229 °C | A sharp melting point is indicative of high purity. | [2] |

| Solubility | Soluble in hot water | This property is exploited during purification by recrystallization. | [2] |

| Boiling Point (Free Amine) | 264.4 °C at 101.33 kPa | The hydrochloride salt will likely decompose upon heating before boiling. | [4] |

| Density (Free Amine) | 0.98 g/cm³ at 20 °C | Relevant for process calculations and solvent selection. | [4] |

| LogP (Free Amine) | 3.63 | Indicates the lipophilicity of the non-ionized form. | [4] |

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for the hydrochloride are not publicly cataloged, the expected profile can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons (typically in the 6.8-7.5 ppm range), the methine proton at C3 (a quartet, coupled to the adjacent methyl and methylene protons), the diastereotopic methylene protons at C2, and three sharp singlets for the non-equivalent methyl groups. The ammonium protons (-NH₃⁺) may appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals corresponding to the unique carbon atoms in the molecule, including aromatic carbons, quaternary carbons, and aliphatic carbons of the methyl, methylene, and methine groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the ammonium group (typically a broad band around 2800-3100 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): In ESI+ mode, the mass spectrum would show the molecular ion for the free amine (the parent peak) at m/z 175.136, corresponding to the [M+H]⁺ of the free base C₁₂H₁₇N.[5]

Chemical Reactivity and Handling

Acid-Base Chemistry

The primary amine at the C4 position is basic and readily reacts with strong acids like hydrochloric acid to form the stable ammonium salt.[2] This reaction is reversible; treating the hydrochloride salt with a suitable base, such as sodium hydroxide, will deprotonate the ammonium ion and liberate the free amine.[2] This property is fundamental to its purification and use in subsequent synthetic steps where the nucleophilic free amine is required.

Synthetic Utility

As a primary amine, the compound is a versatile nucleophile. It is frequently used in amidation reactions with carboxylic acids or their derivatives (e.g., acid chlorides) to form amide bonds, a common linkage in many active pharmaceutical ingredients.[6]

Safety and Handling

The free amine is classified as harmful if swallowed and causes skin and serious eye irritation.[1][7] The hydrochloride salt, being a solid, may pose an inhalation hazard if handled as a fine powder.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[9][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[11]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established patent literature and provides a reliable method for converting the free amine to its hydrochloride salt.[2] The rationale is to perform an acid-base reaction in a biphasic solvent system, followed by crystallization to isolate the pure salt.

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and condenser, charge a toluene solution containing crude 1,1,3-trimethyl-indan-4-ylamine, additional toluene, and deionized water under a nitrogen atmosphere.

-

Acidification: Heat the biphasic mixture to 70 °C with vigorous stirring. Slowly add concentrated hydrochloric acid (37%).

-

Reaction: Maintain the temperature at 70 °C and continue stirring for 1 hour to ensure complete salt formation.

-

Phase Separation: Stop stirring and allow the layers to separate. The hydrochloride salt will be primarily in the organic phase.

-

Crystallization: Separate the organic phase and cool it slowly to 5 °C with gentle stirring to induce crystallization.

-

Isolation: Isolate the precipitated crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with cold toluene to remove any remaining impurities and dry under vacuum to yield pure this compound.

Sources

- 1. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]

- 5. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 6. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 7. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc [chemsrc.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. assets.greenbook.net [assets.greenbook.net]

"1,1,3-Trimethyl-indan-4-ylamine hydrochloride" melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound of interest in various fields of chemical synthesis and drug development. As with any pure chemical substance, its physical properties, such as melting and boiling points, are critical parameters for its identification, purification, and handling. This guide provides a comprehensive overview of the melting point of this compound and the boiling point of its corresponding free amine, 1,1,3-trimethyl-indan-4-ylamine. A thorough understanding of these properties is essential for researchers and professionals working with this compound, ensuring its proper use and the integrity of experimental results.

Part 1: Physicochemical Properties of 1,1,3-Trimethyl-indan-4-ylamine and its Hydrochloride Salt

A summary of the key physicochemical properties of 1,1,3-Trimethyl-indan-4-ylamine and its hydrochloride salt is presented below. It is crucial to distinguish between the free amine and its salt form, as their physical characteristics differ significantly due to variations in their intermolecular forces.

| Property | This compound | 1,1,3-Trimethyl-indan-4-ylamine (Free Amine) |

| Melting Point | 228 to 229°C[1] | Not applicable (liquid at room temperature) |

| Boiling Point | Decomposes before boiling | 264.4°C at 101.33 kPa[2] |

| Molecular Formula | C₁₂H₁₈ClN | C₁₂H₁₇N |

| Molecular Weight | 211.73 g/mol | 175.27 g/mol [3][4] |

| Appearance | Crystalline solid[1] | Liquid of light brown color[1] |

Part 2: In-Depth Analysis of the Melting Point of this compound

Theoretical Background

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to identify a substance and assess its purity. Impurities typically depress the melting point and broaden the melting range. The high melting point of this compound (228-229°C) is indicative of the strong ionic forces present in the crystal lattice of the salt, which require a significant amount of energy to overcome.

Experimental Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is ideal for uniform heating.[5]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp, alongside a calibrated thermometer.[5]

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent, more accurate measurements.

-

Accurate Determination: A fresh sample is heated at a slow rate, typically 1-2°C per minute, as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5] For this compound, this range is 228-229°C.[1]

Caption: Workflow for the determination of the melting point of a crystalline solid.

Part 3: In-Depth Analysis of the Boiling Point

Distinction between the Free Amine and its Hydrochloride Salt

It is essential to differentiate between the boiling point of the free amine (1,1,3-trimethyl-indan-4-ylamine) and its hydrochloride salt. The free amine is a molecular compound with intermolecular hydrogen bonding and van der Waals forces.[6][7] In contrast, the hydrochloride salt is an ionic compound, consisting of the protonated amine cation and the chloride anion. The strong electrostatic forces in the ionic lattice of the salt are much stronger than the intermolecular forces in the free amine. Consequently, amine hydrochlorides typically have very high melting points and tend to decompose at high temperatures rather than boil.

Boiling Point of 1,1,3-Trimethyl-indan-4-ylamine (Free Amine)

The boiling point of the free amine, 1,1,3-trimethyl-indan-4-ylamine, has been reported as 264.4°C at 101.33 kPa.[2] Another source provides a predicted boiling point of 259.6°C at 760 mmHg.[8] This high boiling point is attributed to the molecule's relatively large size and the presence of a primary amine group, which can participate in intermolecular hydrogen bonding.

Experimental Determination of Boiling Point (for the Free Amine)

The boiling point of a liquid like 1,1,3-trimethyl-indan-4-ylamine can be determined by distillation.

Protocol for Boiling Point Determination by Distillation:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Addition: The liquid sample (1,1,3-trimethyl-indan-4-ylamine) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Equilibrium and Recording: The temperature will plateau when the vapor reaches the condenser. This constant temperature is the boiling point of the liquid. The first drop of condensate in the receiving flask should be observed at this temperature.

Part 4: Structure-Property Relationships

The differences in the melting and boiling points of 1,1,3-trimethyl-indan-4-ylamine and its hydrochloride salt are a direct consequence of their molecular structures and the resulting intermolecular forces.

-

1,1,3-Trimethyl-indan-4-ylamine (Free Amine): As a primary amine, it can act as a hydrogen bond donor and acceptor. These hydrogen bonds, along with van der Waals forces, are the primary intermolecular interactions, resulting in a relatively high boiling point for a molecule of its size.

-

This compound: The formation of the hydrochloride salt introduces strong ionic bonds between the trimethyl-indanylammonium cation and the chloride anion. These ionic forces are significantly stronger than the hydrogen bonds in the free amine, leading to a much higher melting point and a solid state at room temperature.

Caption: Relationship between chemical form and physical properties.

Conclusion

The melting point of this compound is a well-defined property at 228-229°C, reflecting its stable crystalline and ionic nature. In contrast, a boiling point for the hydrochloride salt is not practically relevant due to thermal decomposition. The boiling point of the corresponding free amine, 1,1,3-trimethyl-indan-4-ylamine, is approximately 264.4°C. A clear understanding of these distinct properties is paramount for the successful handling, purification, and application of these compounds in a research and development setting.

References

-

LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, December 14). Amines and Amides. Retrieved from [Link]

-

University of Alberta. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Melting point determination. Retrieved from [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Solubility of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS: 1616291-21-4). As a key intermediate in various synthetic pathways, understanding its behavior in different solvent systems is critical for researchers, process chemists, and formulation scientists. This document moves beyond simple data presentation to explain the physicochemical principles governing the compound's solubility. It provides a theoretical framework, detailed experimental protocols for empirical determination, and practical implications for laboratory and industrial applications. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for professionals in the field of drug development and chemical synthesis.

Compound Profile and Physicochemical Properties

Chemical Identity

This compound is the salt form of the parent amine, 1,1,3-Trimethyl-indan-4-ylamine. The hydrochloride salt is specifically engineered to enhance the aqueous solubility and improve the handling of the otherwise lipophilic parent compound.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine hydrochloride | N/A |

| CAS Number | 1616291-21-4 | [1][2] |

| Molecular Formula | C₁₂H₁₈ClN | [1] |

| Molecular Weight | 211.73 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 228 - 229 °C | [1] |

The Critical Role of the Hydrochloride Salt

The parent compound, 1,1,3-trimethyl-indan-4-ylamine (free base), is characterized by a high partition coefficient (LogP ≈ 3.3 - 3.6), indicating significant lipophilicity, or a preference for nonpolar, lipid-like environments over aqueous ones[5][6]. This property would typically result in very poor water solubility.

By converting the primary amine group into an ammonium chloride salt, the molecule's character is fundamentally altered:

-

Ionic Nature: The compound is transformed from a neutral organic molecule into an ionic salt.

-

Polarity: This introduces a strong ionic dipole, drastically increasing its overall polarity.

-

Hydrogen Bonding: The protonated amine (-NH₃⁺) becomes an excellent hydrogen bond donor, readily interacting with polar protic solvents like water.

This transformation is a common and essential strategy in pharmaceutical development and chemical synthesis to render lipophilic amines soluble in aqueous media for reactions, formulations, or purification processes.

Theoretical Solubility Profile: A Mechanistic Overview

The principle of "like dissolves like" is the cornerstone of predicting solubility. The ionic and highly polar nature of this compound dictates its solubility behavior across different solvent classes.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

-

Predicted Solubility: High

-

Causality: These solvents possess two key features that facilitate the dissolution of this salt: a high dielectric constant to insulate the cation (ammonium) and anion (chloride), and the ability to act as both hydrogen bond donors and acceptors. A patent synthesis procedure explicitly mentions dissolving the compound in hot water, confirming its aqueous solubility[1]. The dissolution mechanism involves the solvent molecules forming a solvation shell around the ions, overcoming the crystal lattice energy of the solid.

Polar Aprotic Solvents (e.g., DMSO, DMF)

-

Predicted Solubility: Moderate to High

-

Causality: Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent capable of dissolving a wide array of organic compounds and many inorganic salts[7]. While these solvents cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds allow for effective solvation of the protonated amine. They are excellent choices for creating concentrated stock solutions for screening assays.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

-

Predicted Solubility: Very Low to Insoluble

-

Causality: These solvents have low dielectric constants and lack the ability to form hydrogen bonds. They cannot effectively solvate the charged ions of the hydrochloride salt, making it energetically unfavorable for the compound to leave its stable crystal lattice. A patent describes a process where the compound precipitates from a toluene/water mixture upon cooling, which aligns with its poor solubility in nonpolar organic solvents, especially at lower temperatures[1].

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)

-

Predicted Solubility: Low

-

Causality: While more polar than hydrocarbons like hexane, chlorinated solvents are still poor solvents for ionic salts. They are not effective at hydrogen bonding and have only a moderate dielectric constant. It is important to note that while the hydrochloride salt is poorly soluble, the free base amine is readily extracted into DCM after basification of an aqueous solution, a common procedure in synthesis[8]. This highlights the dramatic shift in solubility based on the protonation state of the amine.

Standardized Protocols for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following protocols provide robust, self-validating methods for quantifying the solubility of this compound.

Mandatory Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation[3][6][9][10].

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Disposal: Dispose of all waste in accordance with institutional and local regulations.

Protocol 1: Equilibrium (Thermodynamic) Solubility Measurement

This method determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 10 mg into 1 mL) in a glass vial. Rationale: Using an excess of solid ensures that the solution will become saturated.

-

Equilibration: Seal the vial and place it on a rotator or shaker at a constant, controlled temperature (e.g., 25 °C). Agitate for 24-48 hours. Rationale: This extended period ensures the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes). Rationale: It is critical to separate the saturated supernatant from the solid without disturbing the equilibrium.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase or solvent for analysis.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared with a known concentration of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility (e.g., in mg/mL or mM).

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Kinetic Solubility Measurement

This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound precipitates when added from a concentrated DMSO stock to an aqueous buffer. This value is often lower than the equilibrium solubility.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Serial Addition: Add small volumes of the DMSO stock solution to the buffer in increasing amounts. This is typically automated, creating a concentration gradient across the plate. Rationale: This "DMSO shock" forces the compound out of the organic solvent and into the aqueous buffer, testing its limit of solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Caption: High-Throughput Kinetic Solubility Workflow.

Summary of Solubility Characteristics

The following table synthesizes the available data and theoretical predictions for the solubility of this compound. Quantitative values should be determined experimentally using the protocols above.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale / Available Data |

| Polar Protic | Water, Methanol | High | Ionic salt, strong H-bonding. Dissolves in hot water[1]. |

| Polar Aprotic | DMSO, DMF | High | Strong polar interactions. DMSO is a universal solvent for many salts[7]. |

| Nonpolar | Toluene, Hexane | Very Low | Mismatch in polarity. Precipitates from Toluene upon cooling[1]. |

| Chlorinated | Dichloromethane | Low | Poor solvent for salts. The free base is soluble[8]. |

Conclusion and Practical Implications

The solubility of this compound is dominated by its ionic salt character. It is highly soluble in polar protic and aprotic solvents, while being virtually insoluble in nonpolar media. This distinct solubility profile has direct consequences for its application:

-

For Synthetic Chemists: Water or alcohols are suitable solvents for reactions. For purification, an anti-solvent precipitation using a nonpolar solvent like hexane or toluene could be effective. To work with the compound in organic media like DCM, it must first be deprotonated to its free base form via basification.

-

For Analytical Scientists: When developing HPLC methods, reversed-phase chromatography is ideal. The mobile phase should be aqueous-based (e.g., water/acetonitrile or water/methanol with an appropriate buffer or acid modifier) to ensure the compound remains dissolved.

-

For Formulation Scientists: The high aqueous solubility makes this compound a good candidate for aqueous-based formulations. However, understanding its precise solubility limit via the equilibrium method is crucial for developing stable, concentrated liquid dosage forms and avoiding precipitation upon storage.

This guide provides the foundational knowledge and practical tools necessary for any scientist working with this compound to make informed decisions regarding solvent selection, ensuring efficiency and success in their research and development endeavors.

References

-

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - LookChem. [Link]

-

1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem. [Link]

- Process for preparing (r)

-

Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data - Gaylord Chemical. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 1616291-21-4 [amp.chemicalbook.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]

- 6. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,3-Trimethyl-indan-4-ylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside known Mass Spectrometry (MS) data for the corresponding free amine. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, ensuring a robust and scientifically sound resource.

Molecular Structure and Spectroscopic Overview

This compound is a primary amine salt with a rigid indane scaffold. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a crucial consideration for many pharmaceutical applications. Spectroscopic analysis is indispensable for confirming the molecular structure, assessing purity, and providing a foundational dataset for further research and development.

The molecular structure, presented below, is key to understanding its spectroscopic features. The presence of an aromatic ring, a chiral center at the C3 position, and a protonated amino group gives rise to a unique and interpretable set of spectroscopic signals.

Caption: Molecular structure of 1,1,3-Trimethyl-indan-4-ylamine.

Due to the limited availability of public domain experimental spectra for the hydrochloride salt, this guide presents predicted ¹H and ¹³C NMR, and IR data based on established spectroscopic principles and data from structurally related compounds. The mass spectrometry data is based on the reported spectrum of the free amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The protonation of the amino group to form an ammonium salt (-NH₃⁺) leads to a downfield shift of adjacent protons and the appearance of a broad signal for the ammonium protons themselves.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 3H | -NH₃⁺ |

| ~7.2 - 7.5 | m | 3H | Ar-H |

| ~3.4 - 3.6 | q | 1H | C3-H |

| ~2.2 - 2.4 | m | 1H | C2-Hₐ |

| ~1.8 - 2.0 | m | 1H | C2-Hₑ |

| ~1.4 | s | 3H | C1-CH₃ |

| ~1.3 | s | 3H | C1-CH₃ |

| ~1.2 | d | 3H | C3-CH₃ |

Interpretation:

-

Ammonium Protons (-NH₃⁺): A broad singlet is anticipated in the downfield region (~8.5 - 9.5 ppm) due to the acidic nature and rapid exchange of the ammonium protons. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear as a complex multiplet between 7.2 and 7.5 ppm. The electron-withdrawing effect of the ammonium group will deshield these protons, causing them to resonate at a lower field compared to the free amine.

-

C3-H Proton: This benzylic proton is a quartet due to coupling with the adjacent C3-CH₃ protons and will be found around 3.4 - 3.6 ppm.

-

C2-H Protons: The two diastereotopic protons on the C2 carbon will appear as distinct multiplets.

-

Methyl Protons (C1-CH₃ and C3-CH₃): The two methyl groups at the C1 position are geminal and will likely appear as two sharp singlets around 1.3 and 1.4 ppm. The C3-methyl group will be a doublet due to coupling with the C3-H proton, resonating at approximately 1.2 ppm.

Caption: Predicted ¹H NMR assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The protonation of the amino group is expected to have a noticeable effect on the chemical shifts of the carbon atoms in its vicinity, particularly the carbon to which it is attached (C4).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C4a |

| ~140 - 145 | C7a |

| ~130 - 135 | C4 |

| ~125 - 130 | C5, C6, C7 |

| ~45 - 50 | C1 |

| ~40 - 45 | C2 |

| ~35 - 40 | C3 |

| ~25 - 30 | C1-CH₃ (x2) |

| ~20 - 25 | C3-CH₃ |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons will resonate in the typical downfield region of 125-150 ppm. The C4 carbon, directly bonded to the ammonium group, is expected to be significantly deshielded. The quaternary carbons C4a and C7a will also be in this region.

-

Aliphatic Carbons: The aliphatic carbons of the indane ring (C1, C2, and C3) will appear in the upfield region. The quaternary C1 carbon will be around 45-50 ppm.

-

Methyl Carbons: The three methyl carbons will be the most shielded, appearing at the highest field (20-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the ammonium group, the aromatic ring, and the aliphatic portions of the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200 - 2800 | N-H stretch (ammonium) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| ~1600 | N-H bend (ammonium) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1470 - 1430 | C-H bend (aliphatic) |

| 1350 - 1250 | C-N stretch |

Interpretation:

-

N-H Stretching: A broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[1][2]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups will be observed as stronger bands in the 3000-2850 cm⁻¹ range.

-

N-H Bending: The N-H bending (scissoring) vibration of the -NH₃⁺ group is expected to give a medium to strong band around 1600 cm⁻¹.[1][2]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is anticipated to be in the 1350-1250 cm⁻¹ range for an aromatic amine.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,1,3-Trimethyl-indan-4-amine (Free Amine)

| m/z | Assignment |

| 175 | [M]⁺ |

Interpretation:

The molecular ion peak at m/z 175 corresponds to the molecular weight of the free amine (C₁₂H₁₇N). The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 160, and other characteristic cleavages of the indane ring system.

Experimental Protocols

The following provides a generalized, step-by-step methodology for acquiring a ¹H NMR spectrum, which can be adapted for other spectroscopic techniques.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals.

-

Analyze the multiplicities and coupling constants.

-

Caption: A simplified workflow for NMR spectroscopy.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. While experimental NMR and IR spectra are not widely available, the predicted data, based on sound chemical principles and analogous compounds, offers a valuable resource for researchers. The provided mass spectrometry data for the free amine further aids in the structural confirmation of this compound. The methodologies and interpretations presented herein are intended to support the ongoing research and development efforts involving this and similar molecular scaffolds.

References

-

SpectraBase. (n.d.). 2-Aminoindane hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoindane. National Center for Biotechnology Information. Retrieved from [Link]

- Witkop, B., Patrick, J. B., & Kissman, H. M. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(5), 477-484.

-

PubChem. (n.d.). 2-Aminoindan hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

-

PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoindan. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N,N,N-TRIMETHYLANILINIUM CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. Retrieved from [Link]

-

Oxford University Press. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Pharmacompass. (n.d.). N,N,N-Trimethylanilinium Chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N,N,N-trimethylanilinium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Stenutz. (n.d.). N,N,N-trimethylanilinium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR spectra and assignments for ammonium salts encapsulated in the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 10). N,N,N-trimethylanilinium. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-AMINOINDANE HYDROCHLORIDE. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminoantipyrine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 1,1,3-Trimethyl-indan-4-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS No: 1616291-21-4) is a specialized organic compound utilized in advanced chemical synthesis and pharmaceutical research.[1][2][3] Its unique indane scaffold makes it a valuable building block for developing novel therapeutic agents. However, its chemical reactivity and potential biological activity necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required to work safely with this compound in a laboratory setting. The causality behind these recommendations is rooted in the fundamental principles of chemical hazard mitigation and occupational safety.

Section 2: Hazard Identification and Classification

A critical first step in safe handling is a complete understanding of the compound's inherent hazards. Based on available safety data sheets (SDS) and toxicological information, this compound and its parent amine present several potential hazards.

GHS Classification Summary:

While a specific, comprehensive GHS classification for the hydrochloride salt is not universally available, data from related structures, such as the parent amine (1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine), provide critical insights.[4][5]

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6] |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction | [4][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [6] |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor (for parent amine) | [5] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways (for parent amine) | [5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | [4] |

This table is a composite based on data for the parent amine and related compounds. The hydrochloride salt is a solid and not flammable, but these hazards should be considered, especially if the free base is generated in situ.

The "Why" Behind the Hazards:

-

Oral Toxicity: Ingestion can lead to harmful systemic effects. Animal studies on related compounds indicate that ingestion of significant amounts could be dangerous.[7]

-

Skin and Eye Irritation: The amine functional group and the overall chemical structure can disrupt cell membranes, leading to inflammation and irritation upon contact with skin and eyes.[8][9]

-

Respiratory Irritation: As a fine powder or dust, the compound can irritate the mucous membranes of the respiratory tract if inhaled.[6][8][9]

-

Allergic Skin Reaction: Some individuals may develop hypersensitivity to the compound after repeated exposure, leading to allergic contact dermatitis.[4][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and dispersal of dust and to prevent inhalation.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[10][11] A certified chemical fume hood is mandatory for weighing, transferring, and preparing solutions. Local exhaust ventilation should be utilized at the point of generation for any processes that may create dust.[11]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[12][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE must be selected based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are mandatory.[10] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8][13] Contaminated gloves must be disposed of as hazardous waste.[8]

-

Lab Coat: A flame-retardant lab coat or protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a government-approved respirator is necessary.[8][10][13]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.

Handling Procedures

-

Hygiene: Wash hands and face thoroughly after handling the compound and before breaks or leaving the laboratory.[8][10][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

-

Dispensing: Avoid creating dust when handling the solid material.[8] Use appropriate tools for weighing and transferring, and clean up any spills immediately.

-

Static Discharge: Take precautionary measures against static discharge, especially when handling the flammable parent amine or its solutions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8][10][11][12][14][15]

-

Environment: Store in a cool place, away from heat and sources of ignition. The compound is hygroscopic and should be protected from moisture.[8]

Section 5: Emergency Procedures

A well-defined emergency plan is a critical component of a comprehensive safety program.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10][12] | To remove the individual from the contaminated environment and provide respiratory support. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10][12] Remove contaminated clothing.[10] Seek medical attention if irritation persists.[8][12] | To physically remove the chemical from the skin and minimize irritation or absorption. |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8][11][12] Remove contact lenses, if present and easy to do.[8][11][12] Seek immediate medical attention.[8][11][12] | To dilute and flush out the chemical, preventing serious eye damage. |

| Ingestion | Rinse mouth with water.[8][10] Do NOT induce vomiting.[12] Call a poison control center or doctor immediately for treatment advice.[10][11] | To prevent further damage to the esophagus and reduce the risk of aspiration into the lungs. |

Spill and Leak Response

-

Personal Precautions: Evacuate non-essential personnel.[8] Ensure adequate ventilation.[8] Wear appropriate PPE, including respiratory protection.[8][13] Avoid breathing dust and vapors.[8]

-

Containment and Cleanup:

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[10][13] Discharge into the environment must be avoided.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8][13]

Section 6: Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][15] Do not dispose of the material down the drain. Contaminated packaging should also be treated as hazardous waste.[15]

Section 7: Visual Workflow Diagrams

The following diagrams illustrate key safety workflows.

Caption: Workflow for a safe and effective response to a solid spill.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 1616291-21-4 [amp.chemicalbook.com]

- 3. 1616291-21-4|1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Fluoro-1,1,3-trimethyl-4-aminoindane | C12H16FN | CID 90019774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. airgas.com [airgas.com]

- 15. fishersci.se [fishersci.se]

Methodological & Application

Synthesis of 1,1,3-Trimethyl-indan-4-ylamine Hydrochloride: A Detailed Application Note for Researchers

Introduction

1,1,3-Trimethyl-indan-4-ylamine hydrochloride is a valuable chemical intermediate, notably utilized in the synthesis of various agrochemical compounds, such as fungicides.[1][2] This application note provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol herein is a synthesis of established methods, primarily focusing on the acid-catalyzed rearrangement of N-acetyl-2,2,4-trimethyltetrahydroquinoline, a robust and scalable approach.[3] This document will not only detail the step-by-step procedure but also delve into the mechanistic rationale behind the key transformations, ensuring a thorough understanding for reproducible and safe execution.

Chemical Overview and Strategy

The core of this synthetic protocol involves a fascinating molecular rearrangement. The starting material, N-acetyl-2,2,4-trimethyltetrahydroquinoline, undergoes a transformation in the presence of a strong acid, such as anhydrous hydrogen fluoride or concentrated sulfuric acid, to yield the indan scaffold.[3] This rearrangement is a powerful method for constructing the 1,1,3-trimethylindan framework. Following the successful rearrangement and formation of the free amine, the final step involves the straightforward conversion to its hydrochloride salt to improve stability and handling.

Below is a graphical representation of the overall synthetic workflow:

Caption: Step-by-step workflow for the synthesis of 1,1,3-Trimethyl-indan-4-ylamine.

Part 2: Synthesis of this compound

This part of the protocol details the conversion of the free amine into its more stable hydrochloride salt.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Notes |

| 1,1,3-Trimethyl-indan-4-ylamine | 94568-76-0 | 175.27 | 1.0 eq | From Part 1 |

| Toluene | 108-88-3 | 92.14 | - | Solvent |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Stoichiometric amount | For salt formation |

| Water (Deionized) | 7732-18-5 | 18.02 | - | Solvent |

Equipment:

-

Reaction flask with a stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution: In a reaction flask, dissolve the crude 1,1,3-trimethyl-indan-4-ylamine in toluene. Water may also be added to this mixture. [4]2. Acidification: Heat the mixture to approximately 70°C. While stirring, add concentrated hydrochloric acid. [4]3. Reaction and Crystallization: Stir the mixture at 70°C for 1 hour. [4]Allow the mixture to cool, for instance to 5°C, to precipitate the this compound crystals. [4]4. Isolation and Purification:

-

Isolate the precipitated crystals by filtration. [4] * The crude hydrochloride salt can be further purified by recrystallization from hot water. [4]5. Drying: Dry the purified crystals in a vacuum oven to obtain the final product. The melting point of the hydrochloride salt is reported to be in the range of 228-229°C. [4]

-

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight. The free amine has a mass-to-charge ratio (m/z) of 175. [3]* Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Safety and Handling

-

Anhydrous Hydrogen Fluoride: As mentioned, anhydrous HF is extremely hazardous. Handle with extreme caution in a specialized chemical fume hood with appropriate PPE.

-

Concentrated Acids: Concentrated sulfuric acid and hydrochloric acid are corrosive. Handle with appropriate PPE, including gloves, lab coat, and safety glasses.

-

Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated area, away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles of the acid-catalyzed rearrangement and adhering to the procedural and safety guidelines, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their research and development needs.

References

- Google Patents. (2021). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.

-

LookChem. (n.d.). 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]

Sources

- 1. 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine|lookchem [lookchem.com]

- 2. 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 94568-76-0 [chemicalbook.com]